N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O7S/c25-17(20-6-1-8-22-9-7-19-13-22)18(26)21-12-16-23(10-11-31-16)32(29,30)15-4-2-14(3-5-15)24(27)28/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLARASCAUBTJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₅O₅S |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 874805-39-7 |
The structure features an imidazole ring, which is known for its biological activity, and an oxazolidinone moiety, which contributes to its antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. In one study, a related oxazolidinone compound demonstrated superior activity against Gram-positive bacteria, particularly Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol . The mechanism of action involves disrupting bacterial cell membranes, leading to cell death as evidenced by fluorescence microscopy showing membrane damage .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives have shown promising results. For instance, a compound with structural similarities to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide was found to inhibit the growth of colorectal cancer cells with IC50 values as low as 0.12 µM . This suggests that the compound may interact with critical pathways in cancer cell proliferation, potentially through inhibition of β-catenin signaling pathways .
Study 1: Antimicrobial Efficacy
In a comparative study, various oxazolidinone derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that compounds similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study utilized microbroth dilution assays to establish minimum inhibitory concentrations (MICs) .
Study 2: Anticancer Activity
A recent investigation into sulfonamide derivatives revealed that certain compounds significantly inhibited Wnt-dependent transcription in cancer cells. The study highlighted that these compounds could reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
The biological activity of N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is likely mediated through several mechanisms:
- Cell Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes.
- Inhibition of Key Signaling Pathways : The potential inhibition of β-catenin signaling could explain the anticancer effects observed in various studies.
- Interaction with Enzymatic Targets : The imidazole ring may facilitate interactions with metal ions or active sites on enzymes critical for cellular function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
